molecular formula C10H11F2NO B6894341 1-[(3,3-Difluorocyclobutyl)methyl]pyridin-2-one

1-[(3,3-Difluorocyclobutyl)methyl]pyridin-2-one

Cat. No.: B6894341
M. Wt: 199.20 g/mol
InChI Key: USQMMKAJSPVVCR-UHFFFAOYSA-N
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Description

1-[(3,3-Difluorocyclobutyl)methyl]pyridin-2-one is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,3-Difluorocyclobutyl)methyl]pyridin-2-one typically involves the reaction of 3,3-difluorocyclobutanol with a suitable pyridinone derivative under specific reaction conditions. The process may include steps such as:

    Formation of the difluorocyclobutyl intermediate: This involves the preparation of 3,3-difluorocyclobutanol, which can be synthesized through the fluorination of cyclobutanol.

    Coupling reaction: The difluorocyclobutyl intermediate is then coupled with a pyridinone derivative using reagents such as triethylamine and catalysts like palladium to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3,3-Difluorocyclobutyl)methyl]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorocyclobutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of difluorocyclobutanone derivatives.

    Reduction: Formation of difluorocyclobutyl alcohol derivatives.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

1-[(3,3-Difluorocyclobutyl)methyl]pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-[(3,3-Difluorocyclobutyl)methyl]pyridin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluorocyclobutanol
  • 3,3-Difluorocyclobutanone
  • 3,3-Difluorocyclobutylmethanol

Uniqueness

1-[(3,3-Difluorocyclobutyl)methyl]pyridin-2-one is unique due to the presence of both a difluorocyclobutyl group and a pyridinone ring, which imparts distinct chemical and biological properties compared to its analogs. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-[(3,3-difluorocyclobutyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-10(12)5-8(6-10)7-13-4-2-1-3-9(13)14/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQMMKAJSPVVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CN2C=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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